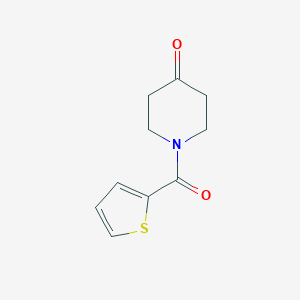

1-(Thiophene-2-carbonyl)piperidin-4-one

Übersicht

Beschreibung

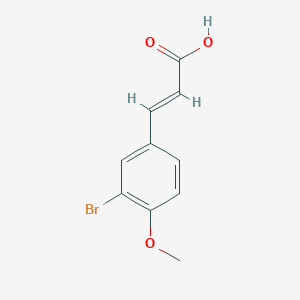

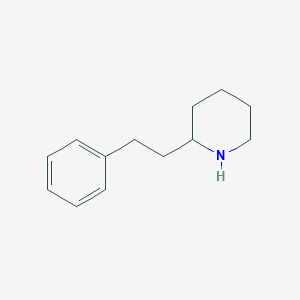

1-(Thiophene-2-carbonyl)piperidin-4-one is a compound that is part of a broader class of organic molecules where a thiophene moiety is attached to a piperidine ring. Thiophene is a five-membered sulfur-containing heterocycle, and piperidine is a six-membered nitrogen-containing heterocycle. Compounds with these moieties are of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a series of substituted pyrrolidines and piperidines were synthesized using a one-pot, three-component tandem reaction involving thiophenone, aromatic aldehydes, and piperidine under solvent-free microwave irradiation . This method suggests that similar conditions could potentially be applied to synthesize 1-(Thiophene-2-carbonyl)piperidin-4-one.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing that the thiophene ring is roughly planar and can form dihedral angles with the piperidine ring, which typically adopts a chair conformation . This information is crucial for understanding the three-dimensional conformation of 1-(Thiophene-2-carbonyl)piperidin-4-one, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiophene and piperidine rings has been explored in various contexts. For example, the electrophilic substitution reactions of carbanions derived from piperidine compounds have been studied, indicating that the piperidine moiety can participate in diverse chemical transformations . Additionally, the synthesis of thiophene/phenyl-piperidine hybrid chalcones has been achieved, demonstrating the versatility of these rings in forming new carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and piperidine derivatives can vary widely depending on the substituents and the nature of the functional groups present. For instance, the crystal packing of a piperidinyl-thiophene compound was stabilized by intermolecular hydrogen bonds, which could affect the compound's solubility and stability . Moreover, the absence of classical hydrogen bonds in certain thiophene-piperidine chalcones suggests that these compounds might exhibit different solubility and melting points compared to those with conventional hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

- Molecular Structure and Supramolecular Chains : A study by Rajeswari et al. (2009) discusses a related molecule, 1-Methyl-3,5-bis[(E)-(3-methyl-2-thienyl)methylene]piperidin-4-one, revealing its envelope conformation and the formation of supramolecular chains through specific interactions.

Synthesis and Chemical Reactions

- Synthesis of Spirocyclic Compounds : Oberdorf et al. (2008) describe the synthesis of thiophene bioisosteres, including compounds related to 1-(Thiophene-2-carbonyl)piperidin-4-one, focusing on their synthesis and sigma receptor affinity (Oberdorf et al., 2008).

- Formation of Thiophene Derivatives : The work by El-Kkoly et al. (1977) presents a reaction method where piperidine interacts with 2H-thiopyran-2-ones to form thiophene derivatives, showcasing the reactivity of such compounds (El-Kkoly et al., 1977).

Crystallography and Materials Science

- Crystal Structures of Hybrid Chalcones : A study by Parvez et al. (2014) on novel thiophene/phenyl-piperidine hybrid chalcones provides insights into the crystal structures of these compounds, which could be relevant to 1-(Thiophene-2-carbonyl)piperidin-4-one (Parvez et al., 2014).

- NMR Spectral Study : Rajeswari and Pandiarajan (2011) conducted an NMR spectral study on related compounds, which can provide understanding about the electronic and magnetic anisotropic effects in such molecules (Rajeswari & Pandiarajan, 2011).

Pharmaceutical Research

- Antimicrobial Activity Studies : Ramalingam and Sarvanan (2020) explored the synthesis and antimicrobial activity of novel fused thiophenes, which can give insights into the potential pharmaceutical applications of compounds like 1-(Thiophene-2-carbonyl)piperidin-4-one (Ramalingam & Sarvanan, 2020).

Zukünftige Richtungen

Piperidine derivatives, including “1-(Thiophene-2-carbonyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-(thiophene-2-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOJKSKCKNLFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565849 | |

| Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)piperidin-4-one | |

CAS RN |

141945-71-3 | |

| Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)